Synthetic Yield vs 4-Chloro Analog
In the nucleophilic aromatic substitution reaction of 6-bromo-4-chloroquinoline with sodium methoxide in methanol, 6-bromo-4-methoxyquinoline was isolated in 90.8% yield [1]. This yield exceeds the typical 70–85% yields reported for analogous methoxy substitution reactions of chloroquinolines under similar conditions, representing a 5–20 percentage point improvement [2].
vs ~70–85% class baseline
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 90.8% yield |
| Comparator Or Baseline | 6-bromo-4-chloroquinoline → analogous methoxy-substituted quinolines (class baseline: ~70–85%) |
| Quantified Difference | +5 to +20 percentage points versus class baseline |
| Conditions | Methanol solvent, sodium methoxide (250 mmol), 120 °C, 15 h, sealed reaction flask |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram in scale-up, reduced waste generation, and improved process economics for procurement decisions.
- [1] 6-Bromo-4-methoxyquinoline synthesis. ChemicalBook. Accessed 2026. View Source
- [2] Scheufler, C.; Möbitz, H.; Gaul, C.; Ragot, C.; Be, C.; Fernández, C.; Beyer, K.S.; Tiedt, R.; Stauffer, F. ACS Medicinal Chemistry Letters, 2016, vol. 7, #8, p. 730–734. View Source
